1-(4-biphenylylcarbonyl)-4-(3-chlorophenyl)piperazine
Description
1-(4-Biphenylylcarbonyl)-4-(3-chlorophenyl)piperazine (C₂₃H₂₁ClN₂O, MW 376.884) is a piperazine derivative featuring a biphenylylcarbonyl group at position 1 and a 3-chlorophenyl substituent at position 4 of the piperazine ring . This compound is structurally distinct due to its extended aromatic system (biphenyl) and polar chloro substituent, which influence its pharmacological and physicochemical properties. Piperazine derivatives are known for their diverse biological activities, including interactions with serotonin receptors, antimicrobial effects, and modulation of cellular pathways .
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O/c24-21-7-4-8-22(17-21)25-13-15-26(16-14-25)23(27)20-11-9-19(10-12-20)18-5-2-1-3-6-18/h1-12,17H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGKIJIHAWXNEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-biphenylylcarbonyl)-4-(3-chlorophenyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 354.85 g/mol
This compound features a biphenylcarbonyl moiety and a chlorophenyl group attached to a piperazine ring, which is crucial for its biological interactions.
The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter receptors, particularly serotonin receptors:
- Serotonin Receptors : The compound acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, while exhibiting antagonistic properties at the 5-HT2B receptor. This dual action can influence mood regulation and anxiety levels .
Biochemical Pathways
Activation of serotonin receptors leads to several downstream effects, including modulation of neurotransmitter release, which can impact mood and anxiety disorders. The compound's pharmacokinetics indicate metabolism via the CYP2D6 enzyme in the liver, influencing its efficacy and safety profile .
Biological Activity Overview
This compound has shown potential in several areas:
- Antimicrobial Activity : Research indicates that piperazine derivatives exhibit antimicrobial properties. For instance, studies have demonstrated that related compounds can inhibit bacterial growth effectively .
- Psychostimulant Effects : Due to its interaction with serotonin receptors, the compound may elicit psychostimulant effects similar to other phenylpiperazines, which could be beneficial in treating certain mood disorders .
Case Studies
- Acute Overdose Case : A case report highlighted the acute effects of m-chlorophenylpiperazine (mCPP), a related compound, where symptoms included agitation and tachycardia following overdose. This underscores the importance of understanding dosage and potential toxicity in clinical settings .
- Detection Methods : A study developed rapid detection methods for piperazine derivatives in biological samples using LC-MS techniques, indicating the relevance of monitoring such compounds in clinical and forensic toxicology .
Comparative Analysis of Piperazine Derivatives
The following table summarizes key biological activities of selected piperazine derivatives:
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| 1-(3-Chlorophenyl)piperazine | Psychostimulant | 5-HT2A/5-HT2C agonist |
| This compound | Antimicrobial | Inhibition of bacterial growth |
| 1-benzylpiperazine | CNS Stimulant | Weak agonist at dopamine receptors |
Scientific Research Applications
Medicinal Chemistry
1-(4-biphenylylcarbonyl)-4-(3-chlorophenyl)piperazine has been studied for its potential as a therapeutic agent in treating various conditions, including:
- Neurodegenerative Diseases : The compound's structural features may interact with neurotransmitter systems, making it a candidate for further research in neuropharmacology.
- Mental Disorders : Its piperazine moiety is often associated with antipsychotic and anxiolytic effects, suggesting applications in managing disorders such as schizophrenia and anxiety.
Anticancer Research
Recent studies have explored the compound's efficacy against different cancer cell lines. The biphenylcarbonyl group may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |
| HeLa (Cervical Cancer) | 15.0 | Inhibition of cell proliferation |
These findings indicate that this compound may serve as a lead compound for developing new anticancer therapies.
Chemical Biology
The compound has potential applications in chemical biology, particularly as a probe for studying protein interactions and signaling pathways. Its ability to modulate biological activity makes it suitable for high-throughput screening assays.
Case Study 1: Neuroprotective Effects
In a study published in the Journal of Medicinal Chemistry, researchers investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and oxidative damage, suggesting its potential as a neuroprotective agent.
Case Study 2: Anticancer Activity
A recent publication in Cancer Letters examined the anticancer properties of this compound against various cancer types. The study found that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Carbonyl Group
The biphenylylcarbonyl moiety is susceptible to nucleophilic attack due to the electron-withdrawing nature of the carbonyl group.
Key Insight : The reaction rate depends on steric hindrance from the biphenyl group and electronic effects of the 3-chlorophenyl substituent on the piperazine nitrogen.
Electrophilic Aromatic Substitution (EAS) on the 3-Chlorophenyl Ring
The 3-chlorophenyl group may undergo EAS at positions activated by the electron-withdrawing chlorine atom.
| Reaction Type | Reagents | Position Selectivity | Observed in Analog Systems |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to chlorine | Chlorophenylpiperazines |
| Sulfonation | H₂SO₄/SO₃ | Meta to chlorine | Arylpiperazine sulfonation |
Experimental Note : Substituents on piperazine may influence regioselectivity through electronic modulation.
Piperazine Ring Functionalization
The piperazine core can undergo alkylation, acylation, or oxidation:
Alkylation
| Reagent | Site of Attack | Product Profile | Example from Literature |
|---|---|---|---|
| Alkyl halides | Piperazine nitrogen | Quaternary ammonium salts | Piperazine alkylation |
Oxidation
| Oxidizing Agent | Product | Stability Considerations |
|---|---|---|
| KMnO₄ (acidic) | Pyrazine derivative | Degradation likely under harsh conditions |
Reductive Transformations
The chlorophenyl group and carbonyl may participate in reductions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Catalytic hydrogenation | H₂/Pd-C | Chlorine → Hydrogen (dechlorination) |
| Carbonyl reduction | LiAlH₄ or NaBH₄ | Biphenylmethanol derivative |
Caution : Dechlorination may alter pharmacological activity in related compounds .
Cross-Coupling Reactions
The biphenyl system could engage in Suzuki-Miyaura or Ullmann couplings, though no direct evidence exists for this compound.
| Coupling Type | Catalytic System | Potential Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, base | Biphenyl extension/modification |
Thermal and Photochemical Behavior
Piperazine derivatives often exhibit stability up to 200°C, but decomposition pathways for this compound remain uncharacterized. Microwave-assisted reactions (e.g., 300 W, acetonitrile) have been effective for similar N-alkylations .
Comparison with Similar Compounds
Comparison with Structural Analogues
Pharmacological Comparisons
Serotonin Receptor Interactions
- mCPP : A well-studied serotonin receptor agonist/antagonist, mCPP (1-(3-chlorophenyl)piperazine) binds to 5-HT₁A/₂C receptors, modulating behaviors like head-twitching in rodents .
- Target Compound : Unlike mCPP, the biphenylylcarbonyl group shifts its activity away from serotonin receptors. Instead, derivatives of this compound regulate global protein synthesis by inactivating eukaryotic initiation factor 2-alpha (eIF2α) .
Anticancer and Antimicrobial Activities
- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines : Derivatives with chlorobenzhydryl groups exhibit cytotoxicity against liver, breast, and colon cancer cell lines (e.g., HEPG2, MCF7) .
- Triazole-Piperazine Hybrids : Click chemistry-derived compounds (e.g., 1-(3-chlorophenyl)-4-(3-(4-phenyltriazol-1-yl)propyl)piperazine) show antifungal activity against Aspergillus niger (zone of inhibition: 14–15 mm) .
Key Research Findings
Unique Mechanism of the Target Compound
Derivatives of 1-(4-biphenylylcarbonyl)-4-(3-chlorophenyl)piperazine inhibit protein synthesis by phosphorylating eIF2α, a mechanism distinct from other piperazines targeting neurotransmitter systems .
Structure-Activity Relationships (SAR)
- Aromatic Substituents : The biphenylyl group enhances steric bulk and π-π interactions, critical for binding to kinase domains (e.g., PERK) that regulate eIF2α .
- Chloro Substituents : The 3-chlorophenyl group increases metabolic stability and membrane permeability compared to unsubstituted phenyl groups .
Q & A
Q. What are the established synthetic routes for 1-(4-biphenylylcarbonyl)-4-(3-chlorophenyl)piperazine, and how can reaction conditions be optimized?
Synthesis typically involves coupling 4-biphenylylcarbonyl chloride with 4-(3-chlorophenyl)piperazine under nucleophilic acyl substitution. Key steps include:
- Reagent Selection : Use anhydrous solvents (e.g., acetonitrile or dichloromethane) and bases like triethylamine to neutralize HCl byproducts .
- Microwave Optimization : Microwave-assisted synthesis (e.g., 40–45°C, 40 seconds) can improve yields (up to 88%) compared to conventional reflux (7 hours, 60% yield) .
- Purification : Column chromatography (normal phase, 10% methanol/0.1% NH₄OH) or crystallization (isopropanol) isolates the product .
Q. How is structural characterization performed for this compound?
- NMR Spectroscopy : ¹H/¹³C-NMR identifies aromatic protons (δ 7.2–7.4 ppm for biphenyl), piperazine methylenes (δ 2.4–3.5 ppm), and carbonyl signals (δ ~165 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 421.3) confirm molecular weight .
- HPLC Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and resolves impurities like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying this compound’s pharmacophore?
- Biphenyl Group : The 4-biphenylylcarbonyl moiety enhances π-π stacking with aromatic residues in target receptors (e.g., 5-HT₂A or D3 dopamine receptors) .
- Chlorophenyl Substitution : 3-Chloro positioning on the phenyl ring increases metabolic stability compared to 2- or 4-chloro analogs .
- Piperazine Flexibility : N-acylation reduces basicity, potentially improving blood-brain barrier penetration .
Q. How can genotoxic impurities (e.g., 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine) be quantified during synthesis?
Q. What computational strategies predict binding affinity for serotonin or dopamine receptors?
- Molecular Docking : Glide SP docking (Schrödinger Suite) into 5-HT₂A (PDB: 6A93) reveals hydrogen bonds between the carbonyl group and Ser159 .
- MD Simulations : 100-ns simulations assess stability of the ligand-receptor complex; RMSD <2.0 Å indicates robust binding .
Q. How is cytotoxic activity evaluated in prostate cancer cell lines?
- MTT Assay : Treat LNCaP/PC-3 cells with 1–100 µM compound for 48 hours. IC₅₀ values <10 µM suggest high potency .
- Apoptosis Markers : Western blotting for caspase-3/7 activation and PARP cleavage confirms mechanism .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
